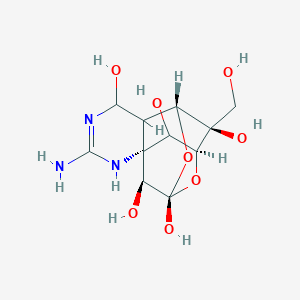![molecular formula C22H27NO2 B220230 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220230.png)
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol, also known as BPP-5a, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various fields of research, including cancer treatment, neuroprotection, and anti-inflammatory effects.
Wirkmechanismus
The mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cancer cell growth and the protection of neurons from damage.
Biochemical and Physiological Effects:
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been shown to have a range of biochemical and physiological effects. In addition to its anti-cancer and neuroprotective properties, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has also been found to have anti-inflammatory effects. This could potentially be used in the treatment of inflammatory diseases such as arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in lab experiments is its potential for use in multiple areas of research. However, one of the limitations is the complexity of the synthesis process, which can make it challenging to produce in large quantities for use in experiments.
Zukünftige Richtungen
There are numerous future directions for research involving 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol. One potential area of research is the development of new cancer treatments that use 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol as a key component. Additionally, further studies could be conducted to better understand the mechanism of action of 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol and its potential use in the treatment of neurodegenerative and inflammatory diseases.
Synthesemethoden
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol can be synthesized using a multi-step process that involves the use of various reagents and catalysts. The synthesis process typically involves the condensation of two different compounds, followed by a series of reactions to produce the final product. While this process can be challenging, it has been successfully used to produce 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol in various research studies.
Wissenschaftliche Forschungsanwendungen
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied extensively for its potential use in scientific research. One of the primary areas of research has been in the field of cancer treatment. Studies have shown that 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has anti-cancer properties and can inhibit the growth of cancer cells. Additionally, 4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol has been studied for its neuroprotective effects, which could potentially be used in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Produktname |
4-[Butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
|---|---|
Molekularformel |
C22H27NO2 |
Molekulargewicht |
337.5 g/mol |
IUPAC-Name |
4-[butyl(2-hydroxyethyl)amino]-1,1-diphenylbut-2-yn-1-ol |
InChI |
InChI=1S/C22H27NO2/c1-2-3-16-23(18-19-24)17-10-15-22(25,20-11-6-4-7-12-20)21-13-8-5-9-14-21/h4-9,11-14,24-25H,2-3,16-19H2,1H3 |
InChI-Schlüssel |
BVVLMJNULJYIDK-UHFFFAOYSA-N |
SMILES |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Kanonische SMILES |
CCCCN(CCO)CC#CC(C1=CC=CC=C1)(C2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (1R,4aR,5R,8R,8aR)-8-benzoyloxy-5-[(E)-5-hydroxy-3-methylpent-3-enyl]-4a-methyl-6-methylidene-1,2,3,4,5,7,8,8a-octahydronaphthalene-1-carboxylate](/img/structure/B220180.png)



![4-[Methyl(propan-2-yl)amino]-1,1-diphenylbut-2-yn-1-ol](/img/structure/B220215.png)





![1-Hydroxy-3,6-dioxabicyclo[3.2.1]octan-2-one](/img/structure/B220269.png)
